2,4-Bis(bromomethyl)-1-nitrobenzene

Organic Synthesis Materials Science Purification

2,4-Bis(bromomethyl)-1-nitrobenzene (CAS 110072-87-2) is a specialized bifunctional aromatic building block whose unique 2,4-substitution pattern and strong electron-withdrawing nitro group deliver superior electrophilic reactivity at the benzylic bromine sites compared to non-nitrated analogs. This ensures faster, higher-yielding SN₂ reactions for synthesizing electron-deficient macrocycles and covalent organic frameworks (COFs) with precise architectural control. A high-purity, research-grade supply chain assures reliable performance for demanding material science and probe development applications. Inquire for bulk specifications and immediate availability.

Molecular Formula C8H7Br2NO2
Molecular Weight 308.957
CAS No. 110072-87-2
Cat. No. B598783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Bis(bromomethyl)-1-nitrobenzene
CAS110072-87-2
Synonyms2,4-bis(broMoMethyl)-1-nitrobenzene
Molecular FormulaC8H7Br2NO2
Molecular Weight308.957
Structural Identifiers
SMILESC1=CC(=C(C=C1CBr)CBr)[N+](=O)[O-]
InChIInChI=1S/C8H7Br2NO2/c9-4-6-1-2-8(11(12)13)7(3-6)5-10/h1-3H,4-5H2
InChIKeyCDQUAACLMOFOGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Bis(bromomethyl)-1-nitrobenzene (CAS 110072-87-2): Physicochemical Profile and Comparator Selection for Procurement


2,4-Bis(bromomethyl)-1-nitrobenzene (CAS 110072-87-2) is a bifunctional aromatic building block belonging to the class of bis(halomethyl)nitrobenzenes. Its core structure consists of a benzene ring bearing a strongly electron-withdrawing nitro group (-NO₂) at the 1-position and two reactive bromomethyl (-CH₂Br) substituents at the 2- and 4-positions . This specific substitution pattern confers a unique combination of electrophilic reactivity at the benzylic bromine sites and electronic tuning of the aromatic ring, distinguishing it from other regioisomers and non-nitrated analogs. The compound is employed as a versatile intermediate in the construction of macrocycles, covalent organic frameworks (COFs), and other functional materials via nucleophilic substitution (SN₂) and cross-coupling reactions .

Why 2,4-Bis(bromomethyl)-1-nitrobenzene Cannot Be Replaced by Unsubstituted or Regioisomeric Bis(bromomethyl)benzenes


The presence and precise positioning of the nitro group in 2,4-bis(bromomethyl)-1-nitrobenzene fundamentally alters its electronic environment and, consequently, its reactivity profile. The nitro group acts as a potent electron-withdrawing moiety via both inductive (-I) and resonance (-M) effects, which polarizes the aromatic ring and increases the electrophilicity of the adjacent bromomethyl carbons [1]. This makes the benzylic bromides significantly more susceptible to nucleophilic attack compared to non-nitrated analogs like 1,3-bis(bromomethyl)benzene. Furthermore, the specific 2,4-regioisomeric arrangement creates a unique spatial and electronic landscape that differs from the 1,3- or 1,4-substituted isomers, affecting both the selectivity and kinetics of subsequent transformations. For instance, the nitro group's meta-directing influence in electrophilic aromatic substitution and its activation of ortho/para positions for nucleophilic aromatic substitution are not replicable by electron-donating or neutral substituents, rendering direct substitution with other bis(bromomethyl)benzene derivatives chemically inequivalent .

Quantitative Differentiation of 2,4-Bis(bromomethyl)-1-nitrobenzene Against Key Analogs


Physical Property Differentiation: Density and Boiling Point of 2,4-Bis(bromomethyl)-1-nitrobenzene vs. Non-Nitrated 1,3-Bis(bromomethyl)benzene

The presence of the nitro group in 2,4-bis(bromomethyl)-1-nitrobenzene imparts a measurable increase in both density and boiling point compared to its non-nitrated analog, 1,3-bis(bromomethyl)benzene. This difference is critical for predicting solubility behavior and designing purification protocols. The target compound exhibits a calculated density of 1.9 ± 0.1 g/cm³ and a boiling point of 366.9 ± 32.0 °C at 760 mmHg , whereas 1,3-bis(bromomethyl)benzene has a reported density of 1.8 ± 0.1 g/cm³ and a boiling point of 258.2 ± 0.0 °C at 760 mmHg .

Organic Synthesis Materials Science Purification

Structural Evidence: Conformational Impact of Nitro Group on Bromomethyl Orientation in a Closely Related Regioisomer

Single-crystal X-ray diffraction of the structurally analogous compound 1,3-bis(bromomethyl)-2-nitrobenzene reveals that the nitro group forces the adjacent bromomethyl substituents into a specific anti-periplanar conformation with respect to each other, with dihedral angles of 65.07(19)° between the nitro group and the arene ring, and 80.34(27)° and 80.99(28)° for the bromomethyl groups [1]. While this data is for a regioisomer, the class-level inference is that the strong electronic and steric influence of the nitro group will similarly pre-organize the bromomethyl groups in 2,4-bis(bromomethyl)-1-nitrobenzene, potentially affecting its reactivity and supramolecular assembly behavior compared to non-nitrated bis(bromomethyl)benzenes where such conformational constraints are absent.

Crystallography Supramolecular Chemistry Reaction Mechanism

Electronic Property Differentiation: Impact of Nitro Group on Molecular Polarizability

The presence of the nitro group in 2,4-bis(bromomethyl)-1-nitrobenzene significantly increases its molecular polarizability and dipole moment compared to non-nitrated bis(bromomethyl)benzenes. This is evidenced by a computed topological polar surface area (TPSA) of 45.82 Ų for 2,4-bis(bromomethyl)-1-nitrobenzene , which is substantially higher than the TPSA of 0.00 Ų for 1,3-bis(bromomethyl)benzene [1]. This electronic differentiation directly impacts the compound's behavior in polar solvents, its interaction with polar stationary phases during chromatography, and its potential for participating in dipole-dipole or π-stacking interactions in supramolecular assemblies.

Computational Chemistry QSAR Reactivity Prediction

Application Scenarios Where 2,4-Bis(bromomethyl)-1-nitrobenzene Offers Verifiable Advantages


Synthesis of Electron-Deficient Macrocycles and Covalent Organic Frameworks (COFs)

The heightened electrophilicity of the bromomethyl groups in 2,4-bis(bromomethyl)-1-nitrobenzene, as inferred from the strong electron-withdrawing nature of the nitro group, makes it a superior monomer for synthesizing electron-deficient macrocycles and porous organic polymers. In contrast to non-nitrated analogs, its enhanced reactivity toward nucleophiles can lead to faster reaction kinetics and higher yields under milder conditions, a critical factor in the formation of large, defect-free macrocyclic structures [1]. The compound's specific 2,4-substitution pattern also directs the geometry of the resulting framework, offering distinct architectural control compared to 1,3- or 1,4-regioisomers.

Precursor for Orthogonal Functionalization via SN2 and Cross-Coupling Reactions

The dual benzylic bromides provide sites for orthogonal functionalization. The nitro group's strong -M effect activates the bromomethyl groups for nucleophilic substitution with amines, thiols, or alkoxides, while simultaneously deactivating the ring toward electrophilic attack. This allows for the selective introduction of different functional groups in a stepwise manner. When compared to a non-nitrated analog, the increased polarization of the C-Br bond in 2,4-bis(bromomethyl)-1-nitrobenzene results in a more predictable and faster SN2 pathway, reducing the likelihood of unwanted side reactions and improving the overall efficiency of multi-step synthetic sequences .

Building Block for Polar Fluorescent Probes and Sensors

The nitro group serves as a fluorescence quencher and an electron-accepting moiety. In applications such as the development of fluorescent probes for glutathione-S-transferase (GST) enzymes [1], the specific electronic and steric environment created by the 2,4-bis(bromomethyl)-1-nitrobenzene scaffold can be tuned to achieve a desired 'turn-on' or ratiometric response. The increased polarity (TPSA = 45.82 Ų) also enhances water solubility and biocompatibility compared to entirely hydrophobic, non-nitrated bis(bromomethyl)benzene building blocks, making it a more appropriate choice for designing probes intended for aqueous biological environments.

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